Cas no 953258-92-9 (2-methoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-4,5-dimethylbenzene-1-sulfonamide)

2-Methoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-4,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a piperidine core with methoxyethyl and methylene-linked aromatic substituents. Its molecular structure combines a sulfonamide group with a methoxy-substituted benzene ring, offering potential utility as an intermediate in medicinal chemistry or as a ligand in catalytic systems. The presence of methoxy and dimethyl groups enhances solubility and steric tuning, while the piperidine moiety provides conformational flexibility. This compound may exhibit improved binding affinity in receptor-targeted applications due to its balanced lipophilicity and hydrogen-bonding capacity. Its synthetic versatility allows for further functionalization, making it a candidate for structure-activity relationship studies in drug discovery.
2-methoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-4,5-dimethylbenzene-1-sulfonamide structure
953258-92-9 structure
Product Name:2-methoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-4,5-dimethylbenzene-1-sulfonamide
CAS No:953258-92-9
MF:C18H30N2O4S
MW:370.50680398941
CID:5960929
PubChem ID:16887637
Update Time:2025-11-05

2-methoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-4,5-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-4,5-dimethylbenzene-1-sulfonamide
    • 2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4,5-dimethylbenzenesulfonamide
    • 2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4,5-dimethylbenzenesulfonamide
    • AKOS024490059
    • 2-methoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-4,5-dimethylbenzene-1-sulfonamide
    • 953258-92-9
    • F5017-0217
    • Inchi: 1S/C18H30N2O4S/c1-14-11-17(24-4)18(12-15(14)2)25(21,22)19-13-16-5-7-20(8-6-16)9-10-23-3/h11-12,16,19H,5-10,13H2,1-4H3
    • InChI Key: ZSZOJTUUNTVRMR-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2CCN(CCOC)CC2)(=O)=O)=CC(C)=C(C)C=C1OC

Computed Properties

  • Exact Mass: 370.19262862g/mol
  • Monoisotopic Mass: 370.19262862g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 76.2Ų

2-methoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-4,5-dimethylbenzene-1-sulfonamide Pricemore >>

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2-methoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-4,5-dimethylbenzene-1-sulfonamide Related Literature

Additional information on 2-methoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-4,5-dimethylbenzene-1-sulfonamide

Comprehensive Overview of 2-Methoxy-N-{1-(2-Methoxyethyl)Piperidin-4-Ylmethyl}-4,5-Dimethylbenzene-1-Sulfonamide (CAS No. 953258-92-9)

2-Methoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-4,5-dimethylbenzene-1-sulfonamide (CAS No. 953258-92-9) is a structurally complex sulfonamide derivative with significant potential in pharmaceutical and biochemical research. This compound features a unique combination of methoxy and piperidine moieties, which are often associated with enhanced bioavailability and target specificity. Its molecular formula, C18H30N2O4S, reflects a balanced hydrophobicity and polarity, making it a candidate for drug discovery programs focused on central nervous system (CNS) modulation and enzyme inhibition.

The sulfonamide group in this compound is a hallmark of many therapeutic agents, including antibiotics and diuretics. However, 2-methoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-4,5-dimethylbenzene-1-sulfonamide distinguishes itself through its piperidine backbone, which is frequently explored in neurological disorders and pain management research. Recent trends in AI-driven drug design have highlighted such compounds for their ability to interact with G-protein-coupled receptors (GPCRs), a hot topic in precision medicine.

From a synthetic chemistry perspective, the incorporation of methoxyethyl and dimethylbenzene groups enhances the compound's stability and solubility. These attributes are critical for high-throughput screening (HTS) and in vitro assays, where researchers prioritize low cytotoxicity and high selectivity. The compound's CAS No. 953258-92-9 is frequently searched in databases like PubChem and Reaxys, underscoring its relevance in medicinal chemistry.

In the context of green chemistry, 2-methoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-4,5-dimethylbenzene-1-sulfonamide aligns with the demand for sustainable synthesis methods. Researchers are increasingly investigating catalytic processes and biodegradable solvents to produce such compounds, addressing environmental concerns while maintaining efficiency. This dual focus on innovation and sustainability resonates with global biotech trends.

Another area of interest is the compound's potential role in neuroprotection. With rising searches for Alzheimer's disease and Parkinson's disease treatments, sulfonamide derivatives like this one are being studied for their anti-inflammatory and antioxidant properties. The piperidine ring, in particular, is known to cross the blood-brain barrier (BBB), a key factor in CNS drug development.

Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing 953258-92-9. These methods ensure purity and confirm structural integrity, which are vital for preclinical studies. The compound's logP and pKa values, often queried in QSAR modeling, further inform its ADME (absorption, distribution, metabolism, excretion) profile.

In summary, 2-methoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-4,5-dimethylbenzene-1-sulfonamide (CAS No. 953258-92-9) represents a multifaceted tool for drug discovery. Its structural features align with contemporary research priorities, from GPCR targeting to neurodegenerative disease therapeutics. As computational chemistry and AI-assisted research advance, this compound is poised to remain a focal point in pharmaceutical innovation.

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